6-Tert-butyl-1-benzothiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

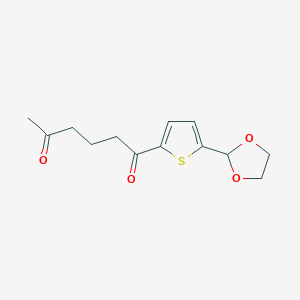

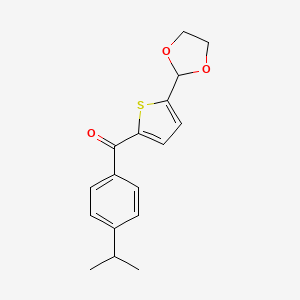

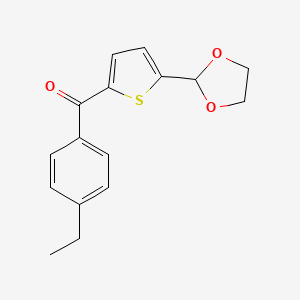

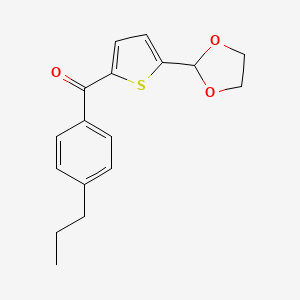

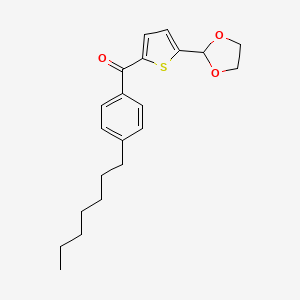

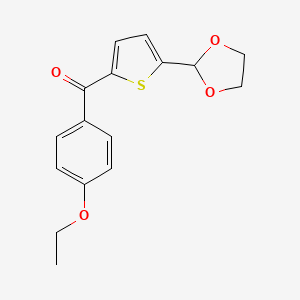

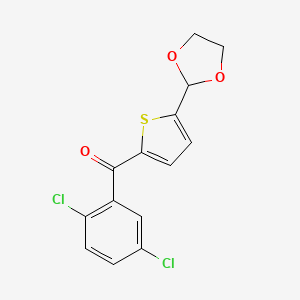

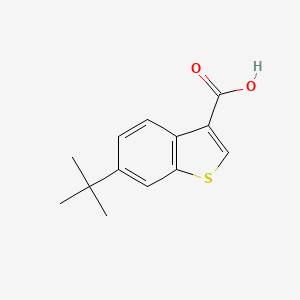

6-Tert-butyl-1-benzothiophene-3-carboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C13H14O2S and a molecular weight of 234.31 .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including 6-Tert-butyl-1-benzothiophene-3-carboxylic acid, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . One method involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .Molecular Structure Analysis

The molecular structure of 6-Tert-butyl-1-benzothiophene-3-carboxylic acid is represented by the formula C13H14O2S . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Tert-butyl-1-benzothiophene-3-carboxylic acid include a molecular weight of 234.31 and a molecular formula of C13H14O2S . Other specific properties like melting point, boiling point, and density are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

1. Electrochemically-promoted synthesis of benzothiophene motifs

- Summary of Application : This research presents an approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

- Methods of Application : The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

- Results or Outcomes : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

2. One-step synthesis of benzothiophenes

- Summary of Application : This research discloses a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides .

- Methods of Application : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Results or Outcomes : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

3. Synthesis of 1-benzothiophene-3-carboxylic acid derivatives

- Summary of Application : This research is devoted to novel and modified methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene .

- Methods of Application : The review covers key studies published since 2015, describing both original methods and modification of known methods for obtaining 1-benzothiophene-3-carboxylic acid derivatives .

- Results or Outcomes : The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .

4. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides

- Summary of Application : This research presents an approach for the synthesis of benzothiophene motifs under electrochemical conditions .

- Methods of Application : The reaction of sulfonhydrazides with internal alkynes leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .

- Results or Outcomes : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

5. Synthesis of 1-benzothiophene-3-carboxylic acid derivatives

- Summary of Application : This research is devoted to novel and modified methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives including both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene .

- Methods of Application : The review covers key studies published since 2015, describing both original methods and modification of known methods for obtaining 1-benzothiophene-3-carboxylic acid derivatives .

- Results or Outcomes : The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .

6. Synthesis of benzo[b]thiophene-1,1-dioxides

- Summary of Application : This research presents an approach for the synthesis of benzothiophene motifs under electrochemical conditions .

- Methods of Application : The reaction of sulfonhydrazides with internal alkynes leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .

- Results or Outcomes : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

Eigenschaften

IUPAC Name |

6-tert-butyl-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMCOVPJTAOHEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199359 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-1-benzothiophene-3-carboxylic acid | |

CAS RN |

932929-10-7 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932929-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.